![molecular formula C12H17N3O2S B4539589 2-(4-butoxybenzoyl)hydrazinecarbothioamide](/img/structure/B4539589.png)
2-(4-butoxybenzoyl)hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-butoxybenzoyl)hydrazinecarbothioamide involves multiple steps, starting with the reaction of specific hydrazides with isothiocyanates or aldehydes in the presence of solvents like DMSO or ethanol at reflux temperature. These processes yield high-purity compounds, which are further characterized by NMR spectroscopy, mass spectrometry, and infrared spectroscopy (Ubeid, Thabet, & Abu Shuheil, 2021).
Molecular Structure Analysis
Molecular geometry and vibrational frequencies of similar compounds are often investigated using quantum chemical calculations, including density functional theory (DFT) with various basis sets. These studies help in understanding the stability and geometry of the compounds. HOMO–LUMO orbital energies are calculated to elucidate charge transfer within the molecules, providing insights into their reactivity and bonding characteristics (Genc et al., 2015).
Chemical Reactions and Properties
Compounds like 2-(4-butoxybenzoyl)hydrazinecarbothioamide undergo various chemical reactions leading to the formation of heterocyclic rings. These reactions are sensitive to conditions such as temperature and catalyst presence. The products of these reactions have been characterized using a combination of spectroscopic methods and mass spectrometry, revealing their complex chemical behavior (Aly et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are critical for understanding the practical applications of these compounds. Single crystal X-ray diffraction techniques, along with Hirshfeld surface analysis, are employed to reveal the detailed crystal packing and intermolecular interactions, contributing to the stability and physical characteristics of these compounds (Channar et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-(4-butoxybenzoyl)hydrazinecarbothioamide derivatives, including reactivity patterns, are explored through their interactions with various reagents. Studies have shown that these compounds can participate in a range of chemical reactions, forming new heterocyclic structures with potential biological activities. These reactions are instrumental in extending the chemical diversity and applicability of these compounds (Hassan et al., 2019).
properties
IUPAC Name |
[(4-butoxybenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)14-15-12(13)18/h4-7H,2-3,8H2,1H3,(H,14,16)(H3,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIXELHKSLCTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butoxyphenyl)carbonyl]hydrazinecarbothioamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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